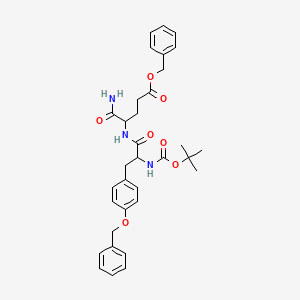![molecular formula C33H44N4O3 B11627886 (4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11627886.png)
(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone est un composé organique complexe doté d’une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels par le biais de diverses réactions chimiques. Les méthodes courantes incluent :
Alkylation : Introduction du groupe tert-butyle sur le cycle phényle.
Nitration : Ajout du groupe nitro sur le cycle aromatique.
Amination : Introduction du groupe amino sur le cycle aromatique.
Formation de la pipérazine : Formation du cycle pipérazine par des réactions de cyclisation.
Introduction de la méthanone : Ajout du groupe méthanone sur le cycle pipérazine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes garantissent un rendement et une pureté élevés tout en minimisant l’utilisation de réactifs et de conditions dangereuses.
Analyse Des Réactions Chimiques
Types de réactions
(4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone subit diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états d’oxydation plus élevés.
Réduction : Réduction des groupes nitro en groupes amino.
Substitution : Remplacement de groupes fonctionnels par d’autres substituants.
Cyclisation : Formation de structures cycliques par des réactions intramoléculaires.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, halogénoalcanes.
Réactifs de cyclisation : Catalyseurs acides, catalyseurs basiques.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut donner un dérivé aminé, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le cycle aromatique.
Applications de recherche scientifique
(4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de (4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-tert-Butylphénol : Un composé organique avec un groupe tert-butyle similaire sur le cycle phényle.
Acide 4-tert-butylphénylboronique : Utilisé dans les réactions de couplage croisé pour la synthèse de molécules complexes.
4’-tert-Butylacétophénone : Un composé ayant une structure similaire mais des groupes fonctionnels différents.
Unicité
(4-Tert-butylphényl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)éthyl]amino}phényl)pipérazin-1-yl]méthanone est unique en raison de sa combinaison de groupes fonctionnels et de sa structure complexe. Cette unicité contribue à ses diverses applications et à son potentiel de recherche et de développement futurs.
Propriétés
Formule moléculaire |
C33H44N4O3 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C33H44N4O3/c1-22(33-19-23-15-24(20-33)17-25(16-23)21-33)34-29-18-28(9-10-30(29)37(39)40)35-11-13-36(14-12-35)31(38)26-5-7-27(8-6-26)32(2,3)4/h5-10,18,22-25,34H,11-17,19-21H2,1-4H3 |
Clé InChI |
GKIOLGDHUXLMRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627809.png)
![tert-butyl (2Z)-2-[1-(2-furyl)ethylidene]hydrazinecarboxylate](/img/structure/B11627812.png)

![2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11627820.png)
![(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627822.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627825.png)
![(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11627840.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627854.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627857.png)

![4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11627867.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11627880.png)
